3-Acetyl-5-bromo-4-azaindole
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Overview
Description
3-Acetyl-5-bromo-4-azaindole is a heterocyclic compound that belongs to the azaindole family. Azaindoles are known for their interesting biochemical and biophysical properties, making them valuable in various scientific research fields. The compound features a bromine atom at the 5th position and an acetyl group at the 3rd position on the azaindole scaffold, which is a fusion of pyridine and pyrrole rings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-5-bromo-4-azaindole typically involves the bromination of 4-azaindole followed by acetylation. One common method includes the use of bromine in acetic acid to introduce the bromine atom at the 5th position. Subsequently, the acetyl group can be introduced using acetyl chloride in the presence of a base such as pyridine .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for bromination and acetylation steps helps in maintaining precision and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-5-bromo-4-azaindole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products:
- Substituted azaindoles
- N-oxides
- Reduced azaindole derivatives
Scientific Research Applications
3-Acetyl-5-bromo-4-azaindole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its therapeutic potential in drug discovery, particularly in the development of kinase inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Acetyl-5-bromo-4-azaindole involves its interaction with specific molecular targets. In medicinal chemistry, it is often studied for its ability to inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt various signaling pathways involved in disease progression .
Comparison with Similar Compounds
- 4-Acetyl-5-bromo-7-azaindole
- 3-Acetyl-6-bromo-4-azaindole
- 5-Bromo-4-azaindole
Comparison: 3-Acetyl-5-bromo-4-azaindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C9H7BrN2O |
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Molecular Weight |
239.07 g/mol |
IUPAC Name |
1-(5-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H7BrN2O/c1-5(13)6-4-11-7-2-3-8(10)12-9(6)7/h2-4,11H,1H3 |
InChI Key |
AQESQYYTAHXJMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC2=C1N=C(C=C2)Br |
Origin of Product |
United States |
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